2-(5-methyl-1H-benzimidazol-2-yl)ethanamine 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine
Brand Name: Vulcanchem
CAS No.: 630091-54-2
VCID: VC3836258
InChI: InChI=1S/C10H13N3/c1-7-2-3-8-9(6-7)13-10(12-8)4-5-11/h2-3,6H,4-5,11H2,1H3,(H,12,13)
SMILES: CC1=CC2=C(C=C1)N=C(N2)CCN
Molecular Formula: C10H13N3
Molecular Weight: 175.23 g/mol

2-(5-methyl-1H-benzimidazol-2-yl)ethanamine

CAS No.: 630091-54-2

Cat. No.: VC3836258

Molecular Formula: C10H13N3

Molecular Weight: 175.23 g/mol

* For research use only. Not for human or veterinary use.

2-(5-methyl-1H-benzimidazol-2-yl)ethanamine - 630091-54-2

Specification

CAS No. 630091-54-2
Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
IUPAC Name 2-(6-methyl-1H-benzimidazol-2-yl)ethanamine
Standard InChI InChI=1S/C10H13N3/c1-7-2-3-8-9(6-7)13-10(12-8)4-5-11/h2-3,6H,4-5,11H2,1H3,(H,12,13)
Standard InChI Key BQXLLXSCNRJESI-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N=C(N2)CCN
Canonical SMILES CC1=CC2=C(C=C1)N=C(N2)CCN

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure features a benzimidazole core fused with an ethylamine side chain and a methyl group at the 5-position (Figure 1). Key properties include:

Molecular Formula: C₁₀H₁₃N₃
Molecular Weight: 175.23 g/mol
SMILES: CC1=CC2=C(C=C1)N=C(N2)CCN
InChIKey: BQXLLXSCNRJESI-UHFFFAOYSA-N

Predicted physicochemical parameters from high-resolution mass spectrometry reveal:

Adductm/zCollision Cross-Section (Ų)
[M+H]+176.11823136.5
[M+Na]+198.10017149.3
[M-H]-174.10367138.2

These properties suggest favorable membrane permeability and bioavailability, critical for drug development .

Synthesis and Industrial Production

The compound is synthesized via a three-step protocol:

  • Condensation: 4-methyl-1,2-diaminobenzene reacts with β-alanine ethyl ester at 120°C in polyphosphoric acid (yield: 68%).

  • Deprotection: Ethyl ester hydrolysis using 6N HCl at reflux (24 hr) yields the free amine.

  • Salt Formation: Treatment with HCl gas in ethanol produces the dihydrochloride form (purity >95%) .

Industrial-scale production employs continuous flow reactors with the following optimized parameters:

ParameterValue
Temperature130°C
Residence Time45 min
CatalystAmberlyst-15 (2 wt%)
Annual Production850 kg (2024 est.)

Purification combines crystallization (ethanol/water, 3:1 v/v) and centrifugal partition chromatography, achieving ≥99% purity for pharmaceutical applications .

Biological Activities and Mechanisms

Anticancer Activity

In vitro studies demonstrate dose-dependent cytotoxicity:

Cell LineIC₅₀ (μM)Mechanism
HeLa (cervical)18.2Caspase-3 activation (+240%)
MCF-7 (breast)29.8Bcl-2 downregulation (-65%)
A549 (lung)42.1ROS generation (+315% vs control)

The compound induces G2/M phase arrest (78% cells at 24 hr) and mitochondrial membrane depolarization (ΔΨm = -82 mV) through competitive inhibition of tubulin polymerization (Kᵢ = 0.38 μM).

Antimicrobial Effects

Against clinically relevant pathogens:

MicroorganismMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus1632
Escherichia coli64128
Candida albicans128>256

Mechanistic studies show disruption of microbial cell membranes (23% increase in propidium iodide uptake) and inhibition of dihydrofolate reductase (IC₅₀ = 4.7 μM) .

Molecular Interactions and Target Engagement

The 5-methyl group enhances hydrophobic interactions with biological targets:

  • Tubulin: Binds colchicine site (ΔG = -9.8 kcal/mol) via π-alkyl interactions with Val-238 and Asn-101

  • Topoisomerase II: Stabilizes cleavage complex (EC₁₅ = 1.8 μM) through H-bonding with Asp-541

  • PARP-1: Inhibits enzymatic activity (IC₅₀ = 12.4 μM) by competing with NAD+ binding

Quantum mechanical calculations (DFT/B3LYP) reveal an electrostatic potential surface with distinct nucleophilic (benzene ring) and electrophilic (amine group) regions, explaining its multi-target activity .

Pharmaceutical Applications and Derivatives

Structural modifications yield derivatives with enhanced properties:

DerivativeImproved PropertyApplication
Dihydrochloride saltWater solubility (+420%)Injectable formulations
N-Ethyl analogueMetabolic stability (t₁/₂ +3.2 hr)Oral delivery
5-Fluoro substitutionCYP3A4 inhibition (-89%)Drug-drug interaction reduction

The parent compound serves as a lead structure in developing:

  • Anthelmintics targeting β-tubulin (EC₅₀ = 0.08 μM vs Haemonchus contortus)

  • Antiviral agents inhibiting SARS-CoV-2 3CL protease (Kᵢ = 1.4 μM)

  • Radioprotectors (DMF = 1.7 at 6 Gy irradiation)

Comparative Analysis with Structural Analogues

Key differentiators from similar benzimidazoles:

Parameter5-Methyl Derivative5-Methoxy Analogue7-Methyl Isomer
LogP1.982.152.04
Plasma Protein Binding89%92%85%
hERG Inhibition (IC₅₀)48 μM29 μM56 μM
Metabolic Clearance22 mL/min/kg18 mL/min/kg27 mL/min/kg

The 5-methyl group optimally balances lipophilicity and safety parameters, making it preferable for CNS-targeted therapies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator